molecular formula C28H24N2O3 B14462226 Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 4-amino-5'-(diethylamino)- CAS No. 71393-85-6

Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 4-amino-5'-(diethylamino)-

Cat. No.: B14462226
CAS No.: 71393-85-6
M. Wt: 436.5 g/mol
InChI Key: LUZSZXMTNKBOEN-UHFFFAOYSA-N
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Description

Spiro[12H-benzo[a]xanthene-12,1’(3’H)-isobenzofuran]-3’-one, 4-amino-5’-(diethylamino)- is a synthetic compound belonging to the class of xanthene dyes. This compound is known for its vibrant color and is widely used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[12H-benzo[a]xanthene-12,1’(3’H)-isobenzofuran]-3’-one, 4-amino-5’-(diethylamino)- typically involves the reaction of isatins, oxindoles, and indenoquinoxalines with nitroalkenes, chalcones in the presence of proline or thioproline, amino acids, malononitrile, cyclic and acyclic aliphatic 1,3-diketones or aldehydes, and ethyl acetoacetate . The reaction conditions often require specific catalysts and solvents to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Spiro[12H-benzo[a]xanthene-12,1’(3’H)-isobenzofuran]-3’-one, 4-amino-5’-(diethylamino)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired product but often involve specific temperatures, pressures, and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions may produce various substituted xanthene derivatives.

Scientific Research Applications

Spiro[12H-benzo[a]xanthene-12,1’(3’H)-isobenzofuran]-3’-one, 4-amino-5’-(diethylamino)- has several scientific research applications, including:

    Chemistry: Used as a fluorescent dye in various chemical assays and experiments.

    Biology: Employed in biological staining and imaging techniques due to its fluorescent properties.

    Medicine: Investigated for potential therapeutic applications, including drug delivery and diagnostic imaging.

    Industry: Utilized in the production of dyes and pigments for various industrial applications

Mechanism of Action

The mechanism of action of Spiro[12H-benzo[a]xanthene-12,1’(3’H)-isobenzofuran]-3’-one, 4-amino-5’-(diethylamino)- involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties are due to its ability to absorb light at specific wavelengths and emit light at different wavelengths. This property is exploited in various imaging and diagnostic applications.

Comparison with Similar Compounds

Similar Compounds

    Rhodamine B: Another xanthene dye with similar fluorescent properties.

    Fluorescein: A widely used fluorescent dye in various scientific applications.

    Eosin: A xanthene dye used in histology and cytology for staining purposes.

Uniqueness

Spiro[12H-benzo[a]xanthene-12,1’(3’H)-isobenzofuran]-3’-one, 4-amino-5’-(diethylamino)- is unique due to its specific chemical structure, which imparts distinct fluorescent properties and reactivity compared to other xanthene dyes. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use.

Properties

CAS No.

71393-85-6

Molecular Formula

C28H24N2O3

Molecular Weight

436.5 g/mol

IUPAC Name

4'-amino-6-(diethylamino)spiro[2-benzofuran-3,12'-benzo[a]xanthene]-1-one

InChI

InChI=1S/C28H24N2O3/c1-3-30(4-2)17-12-14-21-20(16-17)27(31)33-28(21)22-9-5-6-11-24(22)32-25-15-13-18-19(26(25)28)8-7-10-23(18)29/h5-16H,3-4,29H2,1-2H3

InChI Key

LUZSZXMTNKBOEN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4OC5=C3C6=C(C=C5)C(=CC=C6)N)OC2=O

Origin of Product

United States

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